(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

CAS No.: 669713-91-1

Cat. No.: VC1989787

Molecular Formula: C19H24N2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 669713-91-1 |

|---|---|

| Molecular Formula | C19H24N2 |

| Molecular Weight | 280.4 g/mol |

| IUPAC Name | N-methyl-1-(4-phenylphenyl)-2-pyrrolidin-1-ylethanamine |

| Standard InChI | InChI=1S/C19H24N2/c1-20-19(15-21-13-5-6-14-21)18-11-9-17(10-12-18)16-7-3-2-4-8-16/h2-4,7-12,19-20H,5-6,13-15H2,1H3 |

| Standard InChI Key | CFHKBGMDNLXECQ-UHFFFAOYSA-N |

| SMILES | CNC(CN1CCCC1)C2=CC=C(C=C2)C3=CC=CC=C3 |

| Canonical SMILES | CNC(CN1CCCC1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Properties

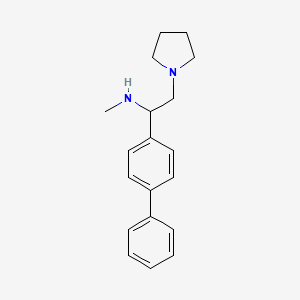

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a synthetic organic compound with the CAS registry number 669713-91-1 . This compound possesses a complex structure combining aromatic and heterocyclic components, specifically a biphenyl group (two connected phenyl rings) with a side chain containing both a methyl-substituted amine and a pyrrolidine ring.

Molecular Characteristics

The compound exhibits specific physicochemical properties that define its behavior in chemical reactions and biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2 |

| Molecular Weight | 280.4 g/mol |

| Exact Molecular Weight | 280.19412 |

| CAS Number | 669713-91-1 |

| Polar Surface Area (PSA) | 15.27 |

Table 1: Basic molecular characteristics of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Structural Features

The compound contains several key structural features that contribute to its chemical reactivity and potential biological activities:

-

Biphenyl core: Provides structural rigidity and aromatic character

-

Pyrrolidine ring: A five-membered nitrogen-containing heterocycle

-

Secondary amine group (methyl-amine): Offers hydrogen bonding capacity

-

Flexible ethyl linker: Connects the rigid aromatic system to the heterocyclic portion

The presence of both hydrophobic regions (biphenyl) and hydrophilic areas (amine groups) gives the molecule amphiphilic properties, potentially enabling interactions with diverse biological targets.

| Supplier | Catalog Number | Purity | Package Size | Price (as of 2024) |

|---|---|---|---|---|

| abcr | AB169632 | 98% | 250 mg | €469.00 |

| abcr | AB169632 | 98% | 1 g | €1090.60 |

| eNovation Chemicals | Y1236435 | 98% | 250 mg | $505 |

| eNovation Chemicals | Y1236435 | 98% | 1 g | $1125 |

| 1PlusChem | 1P00653S | 98% | 250 mg | $327.00 |

| 1PlusChem | 1P00653S | 98% | 1 g | $786.00 |

| A2B Chem LLC | AC85752 | 98% | 250 mg | $287.00 |

| A2B Chem LLC | AC85752 | 98% | 1 g | $680.00 |

Table 2: Commercial availability of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine across suppliers

Product Specifications

The compound is typically supplied as a solid with high purity levels (≥95-98%), suitable for research and synthetic chemistry applications. Most suppliers provide analytical data including NMR, mass spectrometry, and HPLC purity analysis .

Related Compounds and Comparative Analysis

Understanding (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine in the context of related compounds provides valuable insights into its potential applications and properties.

Structurally Similar Compounds

Several compounds share structural similarities with (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine:

-

PSNCBAM-1 (1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea): A cannabinoid receptor 1 (CB1) allosteric modulator with anorectic effects

-

Pyrimidinyl biphenylureas: A class of compounds showing biased agonism at CB1 receptors

The search results indicate that compounds with similar structural features, particularly those containing biphenyl groups and nitrogen heterocycles like pyrrolidine, have been investigated as modulators of various biological targets.

Table 3: Comparative biological activities of related compounds

Chemical Reactivity and Applications in Synthesis

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine serves as an important building block in synthetic chemistry, particularly in the development of more complex molecules.

Role as a Synthetic Precursor

The compound functions as a valuable precursor in the synthesis of more complex derivatives, particularly those requiring a biphenyl scaffold with an amine-containing side chain . Its reactive amine groups allow for further functionalization through numerous chemical transformations, including:

-

Acylation or alkylation at the amine positions

-

Formation of amides or carbamates

-

Coupling reactions to introduce additional functional groups

-

Integration into heterocyclic systems

Applications in Medicinal Chemistry

In medicinal chemistry, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine may serve as a useful intermediate in the synthesis of potential therapeutic agents. The biphenyl group is a common pharmacophore in many pharmaceuticals, while the pyrrolidine ring is found in numerous bioactive compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume